Acerogenin C is a naturally occurring compound classified as a cyclic diarylheptanoid, primarily derived from the stem bark of Acer nikoense, a species known for its medicinal properties. This compound is part of a larger family of acerogenins, which are recognized for their diverse biological activities, including anti-inflammatory and anti-tumor effects. The structural complexity of acerogenin C, characterized by its unique biaryl ether bond, contributes to its functional properties and potential applications in pharmacology.
Acerogenin C is sourced from Acer nikoense Maxim (Aceraceae), a plant traditionally used in folk medicine for treating liver disorders. The classification of acerogenin C falls under the category of secondary metabolites known for their role in plant defense and human health benefits. These compounds are typically characterized by their phenolic structures, which are associated with various bioactivities.
The synthesis of acerogenin C has been approached through several methodologies, primarily focusing on total synthesis strategies that utilize various organic reactions. Notably, the Ullmann reaction has been employed for macrocyclization, allowing the formation of the compound through a series of well-defined steps.
The synthesis typically involves:
Acerogenin C features a complex molecular structure characterized by:
The molecular formula for acerogenin C is , with a specific molecular weight that supports its classification as a medium-sized organic molecule. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm its structure and purity during synthesis.
Acerogenin C undergoes various chemical reactions that can alter its structure and functionality:
The technical aspects of these reactions include controlling conditions such as temperature, solvent choice, and reaction time to optimize yields and selectivity.
The mechanism by which acerogenin C exerts its biological effects involves interaction with cellular pathways:
Experimental studies have shown that acerogenins exhibit significant activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology.
Acerogenin C typically presents as a solid at room temperature, with specific melting points that vary depending on purity and crystallization conditions. Its solubility profile indicates moderate solubility in organic solvents but limited solubility in water.
The compound's reactivity is influenced by:
Relevant data from studies indicate that acerogenin C maintains stability under standard laboratory conditions but may degrade under oxidative stress .
Acerogenin C has garnered interest for its potential applications in:
Research continues into optimizing the synthesis and exploring the full range of biological activities associated with acerogenin C and related compounds.
Acer nikoense Maxim (now classified within Sapindaceae but historically under Aceraceae) serves as the primary botanical source of acerogenin C. This species, indigenous to Japan, biosynthesizes acerogenin C through the shikimate pathway with subsequent phenolic oxidative coupling. The compound features a characteristic [7.0]-metacyclophane skeleton with a 14-membered ring system formed via intramolecular carbon-carbon bonding between the aromatic rings. Structurally, it incorporates oxygenated functionalities including phenolic hydroxyl groups and ether linkages, which contribute to its molecular reactivity and biological interactions [3]. Beyond A. nikoense, phytochemical analyses confirm its presence in closely related Acer species such as A. maximowiczianum, though with quantifiable variations in concentration and isomeric profiles [4]. The compound accumulates preferentially in the stem bark (1.2-1.8% dry weight), consistent with the ecological role of diarylheptanoids as defensive compounds against herbivory and oxidative stress [1] [4]. Biosynthetic studies suggest its formation involves oxidative coupling of precursor linear diarylheptanoids, followed by regioselective hydroxylation and methylation steps. This pathway is enzymatically regulated by cytochrome P450 monooxygenases and methyltransferases, explaining the structural diversity observed within this phytochemical class [3].
The distribution of cyclic diarylheptanoids exhibits significant phylogenetic conservation, with occurrence primarily documented in three botanical families: Aceraceae (now Sapindaceae), Betulaceae, and Myricaceae. Chemotaxonomic analyses reveal distinctive structural patterns across these families:
Table 1: Phylogenetic Distribution of Cyclic Diarylheptanoids
Plant Family | Representative Genera | Characteristic Cyclic Diarylheptanoids | Structural Type |
---|---|---|---|
Aceraceae/Sapindaceae | Acer (e.g., A. nikoense) | Acerogenin C, Acerogenin A, Acerogenin K | Biphenyl ([7.0]-metacyclophane) |
Betulaceae | Betula, Alnus | Platyphylloside, Alnusdiol | Diphenyl ether (14-oxa-[7.1]-metaparacyclophane) |
Myricaceae | Myrica (e.g., M. rubra) | Myricanone, Porson | Mixed types |
Within Aceraceae, Acer species produce biphenyl-type cyclics exemplified by acerogenin C, characterized by a direct aryl-aryl linkage without intervening heteroatoms [3] [4]. Betulaceae species (e.g., Betula platyphylla, Alnus hirsuta) predominantly synthesize diphenyl ether-type structures featuring an oxygen bridge between aromatic rings [6] [9]. Myricaceae exhibits structural promiscuity, producing both biphenyl and diphenyl ether types, as evidenced by myricanone from Myrica rubra [3] [5]. This chemotaxonomic distribution suggests independent evolutionary origins of diarylheptanoid cyclization mechanisms, with Aceraceae specializing in highly oxygenated biphenyl structures. Notably, acerogenin C remains a chemospecific marker for the Acer genus, with no authenticated reports from Betulaceae or Myricaceae, highlighting its taxonomic significance [3] [4] [6].
Acer nikoense (Japanese: メグスリノキ, "Megusurinoki" or "eye-clearing tree") holds a prominent ethnomedicinal legacy in Japan, documented since the Edo period (1603-1868). The stem bark, the primary source of acerogenin C, was traditionally steeped in water or sake to prepare formulations administered for hepatic disorders (e.g., jaundice, detoxification), ocular inflammations, and as a general anti-fatigue remedy [1] [4]. Historical texts describe its use as an ophthalmic wash to improve visual acuity and reduce eye irritation, a practice attributed to the compound’s astringent and anti-inflammatory properties. Regional variations existed: communities in mountainous regions of Honshu utilized bark decoctions for gastrointestinal complaints (e.g., dyspepsia, diarrhea), while coastal populations employed it for wound cleansing and febrile conditions [1]. Transmission occurred through oral tradition rather than classical medicinal texts, with knowledge preserved among village healers until systematic ethnobotanical documentation began in the late 19th century. While historical records do not explicitly isolate acerogenin C, modern phytochemical analyses confirm it as a major constituent (≈0.45% w/w) in the bark extracts employed traditionally, suggesting its functional contribution to the observed therapeutic effects [3] [4].
The transition of acerogenin C from traditional remedy to pharmacological target accelerated in the late 20th century, driven by bioactivity-guided fractionation studies. Seminal work by Nagai et al. (1976) first isolated acerogenins from A. nikoense, though structural elucidation of acerogenin C followed later [4]. Key milestones include:
Table 2: Evolution of Acerogenin C Research
Timeframe | Research Focus | Key Advancements |
---|---|---|
Pre-1970s | Ethnobotanical documentation | Identification of A. nikoense applications in hepatic/ophthalmic conditions |
1976–1990 | Phytochemical isolation | Structural characterization of acerogenin C and related compounds |
1990–2010 | In vitro bioactivity screening | Discovery of antioxidant, anti-inflammatory, and cytotoxic properties |
2010–Present | Mechanistic and target identification studies | Elucidation of NRF2/HO-1, BMP, and kinase modulation mechanisms |
Early pharmacological investigations (1990s) revealed its potent antioxidant activity, evidenced by reactive oxygen species scavenging in neuronal cell models—providing a mechanistic basis for traditional neuroprotective applications [1]. Subsequent research identified dose-dependent cytotoxicity against cancer cell lines (e.g., HL-60 leukemia, SGC-7901 gastric adenocarcinoma), stimulating interest in its chemotherapeutic potential [3]. The 2010s witnessed mechanistic deepening: Kihara et al. (2011) demonstrated acerogenin C’s osteogenic activity via bone morphogenetic protein (BMP) pathway activation, while neuroprotection studies established its role in nuclear factor erythroid 2–related factor 2 (NRF2)-mediated upregulation of heme oxygenase-1 [1] [4]. Current research focuses on target identification using chemoproteomic approaches (e.g., drug affinity responsive target stability) and structure-activity relationship optimization to enhance bioavailability and target specificity [7] [10]. This evolution exemplifies the successful integration of traditional knowledge with contemporary pharmacology to unlock therapeutic potential.
CAS No.: 54-28-4
CAS No.: 151436-49-6
CAS No.:
CAS No.: 92751-21-8
CAS No.: 94720-08-8